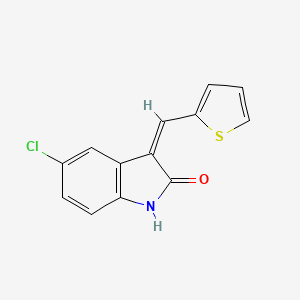

5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one

Vue d'ensemble

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du SU 5616 implique la réaction de la 5-chloroindoline-2,3-dione avec le 2-thiophènecarboxaldéhyde dans des conditions spécifiques. La réaction se produit généralement en présence d'une base, telle que l'hydroxyde de sodium, et d'un solvant tel que l'éthanol. Le mélange est chauffé à reflux, et le produit est isolé par filtration et recristallisation .

Méthodes de production industrielle

La production industrielle du SU 5616 suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés garantit une qualité de production constante .

Analyse Des Réactions Chimiques

Types de réactions

Le SU 5616 subit diverses réactions chimiques, notamment :

Oxydation : Le SU 5616 peut être oxydé pour former des sulfoxydes et des sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le SU 5616 en ses alcools correspondants.

Substitution : Les réactions d'halogénation et de nitration peuvent introduire différents substituants sur le cycle aromatique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Principaux produits

Oxydation : Sulfoxydes et sulfones.

Réduction : Alcools.

Substitution : Dérivés halogénés et nitrés.

Applications de la recherche scientifique

Le SU 5616 a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.

Biologie : Investigé pour son rôle dans la modulation des voies de signalisation cellulaire et ses effets sur la prolifération cellulaire.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de maladies liées à une prolifération cellulaire anormale, comme le cancer.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans diverses formulations chimiques.

Mécanisme d'action

Le SU 5616 exerce ses effets en modulant la transduction du signal de la tyrosine kinase. Il se lie au site actif des tyrosine kinases, inhibant leur activité et empêchant la phosphorylation des molécules de signalisation en aval. Cette inhibition perturbe les voies de signalisation cellulaire, ce qui conduit à la régulation de la prolifération cellulaire anormale .

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In a study focused on indolinone derivatives, it was found that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics like gatifloxacin. Specifically, compounds derived from 3-alkylidene-2-indolone demonstrated MIC values as low as 0.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus .

Table 1: Antimicrobial Activity of Indolinone Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 10f | 0.5 | Staphylococcus aureus |

| 10g | 0.5 | Staphylococcus aureus |

| 10h | 0.5 | Methicillin-resistant Staphylococcus aureus |

Anticancer Properties

The anticancer potential of 5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one has been investigated through various studies. Research indicates that thiophene derivatives, including this compound, can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a series of synthesized compounds were tested against human hepatocellular carcinoma (HepG2) and human lung cancer (A549) cell lines, showing IC50 values indicating effective cytotoxicity .

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 20b | HepG2 | 4.37 ± 0.7 |

| 20b | A549 | 8.03 ± 0.5 |

The mechanisms of action include the inhibition of RNA and DNA synthesis without affecting protein synthesis, which is crucial for tumor growth . Additionally, molecular docking studies have provided insights into the binding interactions with key enzymes involved in tumorigenesis.

Antitubercular Activity

Recent advancements have also highlighted the potential of thiophene-based compounds in combating tuberculosis. Compounds similar to this compound have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Findings suggest that modifications to the thiophene ring enhance the bioavailability and efficacy against tuberculosis .

Table 3: Antitubercular Activity

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7a | <0.1 | Mycobacterium tuberculosis |

| 7g | <0.1 | Mycobacterium tuberculosis |

Mécanisme D'action

SU 5616 exerts its effects by modulating tyrosine kinase signal transduction. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cell signaling pathways, leading to the regulation of abnormal cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

SU 11248 : Un autre inhibiteur de la tyrosine kinase avec un mécanisme d'action similaire.

SU 5402 : Inhibe les tyrosine kinases du récepteur du facteur de croissance des fibroblastes.

Unicité

Le SU 5616 est unique en raison de sa structure spécifique, qui lui permet de moduler sélectivement certaines tyrosine kinases. Sa capacité à réguler la prolifération cellulaire anormale en fait un composé précieux dans la recherche et la thérapie du cancer .

Activité Biologique

5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, particularly focusing on antimicrobial and anticancer properties.

Synthesis of this compound

The synthesis of this compound involves the condensation reaction between 5-chloroisatin and thiophen-2-carbaldehyde. This reaction typically employs a suitable solvent and catalyst, leading to the formation of the desired indolinone derivative. The structure is confirmed through various spectroscopic techniques, including NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency, with some derivatives exhibiting MIC values as low as 0.5 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus ATCC 6538 | 0.5 | Gram-positive |

| E. coli ATCC 25922 | 1.0 | Gram-negative |

| Methicillin-resistant S. aureus ATCC 43300 | 0.5 | Gram-positive |

These findings suggest that the compound may serve as a promising lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines, including HepG2 (human liver cancer) and A549 (human lung cancer). The compound demonstrated moderate cytotoxicity, with an IC50 value of approximately 41.6 µM against HepG2 cells, indicating potential for further development as an anticancer agent .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HepG2 | 41.6 | Moderate cytotoxicity |

| A549 | Not specified | Further studies needed |

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition mechanism is similar to that observed with established anticancer drugs like methotrexate.

Case Studies

Several case studies have documented the efficacy of thiophene derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy : A study involving the application of indolinone derivatives in treating skin infections showed significant improvement in patient outcomes when combined with conventional antibiotics .

- Case Study on Cancer Treatment : In vitro studies revealed that compounds similar to this compound induced apoptosis in cancer cells through the activation of caspase pathways .

Propriétés

IUPAC Name |

(3Z)-5-chloro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-7H,(H,15,16)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHHCVFJHNWKDY-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.